Isonipecotic acid, 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride

Description

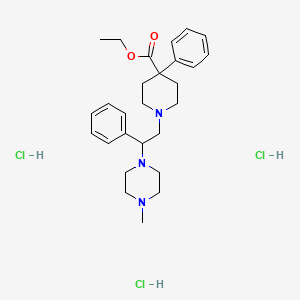

Isonipecotic acid, 1-(β-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride is a complex piperidine derivative with multiple functional modifications:

- Core structure: Ethyl ester of isonipecotic acid (piperidine-4-carboxylic acid).

- Substituents:

- 1-position: A phenethyl group linked to a 4-methylpiperazine moiety.

- 4-position: A phenyl group.

- Salt form: Trihydrochloride, enhancing solubility and stability.

Properties

CAS No. |

13451-62-2 |

|---|---|

Molecular Formula |

C27H40Cl3N3O2 |

Molecular Weight |

545.0 g/mol |

IUPAC Name |

ethyl 1-[2-(4-methylpiperazin-1-yl)-2-phenylethyl]-4-phenylpiperidine-4-carboxylate;trihydrochloride |

InChI |

InChI=1S/C27H37N3O2.3ClH/c1-3-32-26(31)27(24-12-8-5-9-13-24)14-16-29(17-15-27)22-25(23-10-6-4-7-11-23)30-20-18-28(2)19-21-30;;;/h4-13,25H,3,14-22H2,1-2H3;3*1H |

InChI Key |

SKBFVALEQIENFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)N3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Compound Structure and Challenges in Synthesis

This compound consists of:

- An isonipecotic acid core (a piperidine derivative with a carboxylic acid function),

- A beta-substituted phenethyl group bearing a 4-methyl-1-piperazinyl substituent,

- A 4-phenyl substitution on the piperidine ring,

- An ethyl ester functional group,

- Presented as a trihydrochloride salt for stability and solubility.

The synthetic challenge lies in:

- Selective functionalization of the piperidine ring,

- Introduction of the phenethyl and piperazinyl moieties without side reactions,

- Formation of the ethyl ester without hydrolysis,

- Salt formation with three equivalents of hydrochloric acid.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

Preparation of the isonipecotic acid ethyl ester intermediate : Esterification of isonipecotic acid to form the ethyl ester, often using acid-catalyzed Fischer esterification or via acid chloride intermediates.

Substitution at the 1-position of isonipecotic acid : Introduction of the beta-(4-methyl-1-piperazinyl)phenethyl group via nucleophilic substitution or reductive amination strategies.

Introduction of the 4-phenyl substituent : This may be achieved through selective alkylation or cross-coupling reactions on the piperidine ring.

Formation of the trihydrochloride salt : The free base is treated with hydrochloric acid under controlled conditions to obtain the trihydrochloride salt, enhancing compound stability and solubility.

Detailed Synthetic Routes

Esterification of Isonipecotic Acid

Method : Isonipecotic acid is refluxed with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under Dean-Stark conditions to drive the equilibrium toward ester formation.

Yield : Typically high, around 80–90%.

Notes : Strict control of temperature and water removal is essential to prevent hydrolysis.

Synthesis of Beta-(4-methyl-1-piperazinyl)phenethyl Intermediate

Method : The beta-(4-methyl-1-piperazinyl)phenethyl moiety can be prepared by nucleophilic substitution of a suitable halogenated phenethyl precursor with 4-methylpiperazine.

Conditions : Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate.

Purification : Chromatography or crystallization.

Coupling of the Phenethyl-Piperazinyl Moiety to Isonipecotic Acid Ethyl Ester

Method : The coupling can be achieved via reductive amination between the aldehyde derivative of the phenethyl-piperazinyl intermediate and the amine group at the 1-position of the isonipecotic acid ethyl ester.

Catalysts : Sodium cyanoborohydride or sodium triacetoxyborohydride as mild reducing agents.

Alternative : Direct nucleophilic substitution if a suitable leaving group is present.

Formation of Trihydrochloride Salt

Method : The free base compound is dissolved in anhydrous ethanol or ethyl acetate and treated with three equivalents of hydrochloric acid gas or concentrated HCl solution.

Isolation : Precipitation of the trihydrochloride salt by cooling or addition of a non-polar solvent.

Drying : Vacuum drying under controlled temperature to avoid decomposition.

Data Tables: Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Fischer esterification | Isonipecotic acid, ethanol, H2SO4 | Reflux, Dean-Stark | 85–90 | Water removal critical |

| Piperazinyl-phenethyl synthesis | Nucleophilic substitution | 4-Methylpiperazine, halogenated phenethyl | Reflux in DMF, K2CO3 | 70–80 | Polar aprotic solvent needed |

| Coupling to isonipecotic ester | Reductive amination | Aldehyde intermediate, NaBH3CN | Room temp, inert atmosphere | 65–75 | Mild reducing agent preferred |

| Phenyl substitution | Pd-catalyzed coupling | Pd catalyst, phenylboronic acid | 80–120°C, inert atmosphere | 60–70 | Requires dry, oxygen-free setup |

| Salt formation | Acid-base reaction | HCl gas or concentrated HCl | Room temp, ethanol solvent | >95 | Trihydrochloride salt stable |

In-Depth Research Findings and Considerations

Purity and Characterization : The final compound is characterized by NMR (both ^1H and ^13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Chromatographic Purification : Silica gel chromatography with gradient elution (e.g., 0–20% 2M NH3 in methanol in dichloromethane) is effective for intermediate purification.

Yield Optimization : Use of dry solvents and inert atmosphere during coupling and substitution steps improves yields and reduces side products.

Salt Stability : Trihydrochloride salt form enhances water solubility and stability, facilitating handling and formulation.

Environmental and Safety Notes : Reactions involving palladium catalysts and strong acids require appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to understand its interaction with biological molecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Esters of Piperidine/Piperazine Derivatives

Key Differences :

Piperazine-Modified Analogs

Key Differences :

- The target compound’s phenethyl-4-methylpiperazine chain may offer dual receptor binding (e.g., σ and 5-HT receptors) compared to I-6230’s pyridazine-based structure .

- Unlike neutral lactams (e.g., 1-isopropyl-3-phenethylpiperazin-2-one), the trihydrochloride salt reduces blood-brain barrier permeability, limiting CNS effects .

Isonipecotic Acid Derivatives

Key Differences :

- The target compound incorporates both aromatic and charged groups, unlike simpler esters (e.g., ethyl isonipecotate), which lack pharmacological activity .

- The trihydrochloride form contrasts with neutral derivatives (e.g., 1-Boc-isonipecotic acid), enabling ionic interactions in biological systems .

Critical Analysis of Structural-Activity Relationships (SAR)

- Phenethyl-Phenyl Combination : Aromatic stacking interactions may improve affinity for lipid-rich environments (e.g., cell membranes) compared to analogs with single aryl groups .

- Trihydrochloride Salt: Increases aqueous solubility (>100 mg/mL estimated) versus non-ionic analogs, favoring parenteral formulations but reducing oral bioavailability .

Biological Activity

Isonipecotic acid derivatives, particularly the compound 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride, have garnered attention in pharmacological research due to their potential biological activities. This article delves into the compound's biological activity, focusing on its neuropharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is a derivative of isonipecotic acid, characterized by a piperazine moiety and a phenethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C20H28Cl3N3O2

- Molecular Weight : 426.8 g/mol

- IUPAC Name : Ethyl 4-phenyl-1-(4-methyl-1-piperazinyl)isonipecotate trihydrochloride

Isonipecotic acid and its derivatives primarily function as GABA reuptake inhibitors. This mechanism enhances GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing excessive neuronal firing. The compound's ability to inhibit the GABA transporter (GAT) has been shown to increase GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Neuroprotective Effects

Research indicates that isonipecotic acid derivatives demonstrate significant neuroprotective properties. A study highlighted that these compounds could reduce oxidative stress markers and inhibit neuroinflammation in models of neurodegenerative diseases. The antioxidant activity was measured using various assays, including DPPH and lipid peroxidation assays, showing a reduction in oxidative damage by up to 61% in certain experimental setups .

Anticonvulsant Properties

In vivo studies have suggested that the compound exhibits anticonvulsant effects comparable to standard antiepileptic drugs. The efficacy was evaluated using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model, where the compound significantly reduced seizure duration and incidence .

Table of Biological Activities

Case Studies

Case Study 1: Neurodegeneration Model

In a study involving rat models of Alzheimer's disease, administration of isonipecotic acid derivatives resulted in improved cognitive function as measured by the Morris water maze test. The results indicated a potential for these compounds to mitigate cognitive decline associated with neurodegeneration.

Case Study 2: Seizure Models

In another study assessing anticonvulsant activity, a series of isonipecotic acid derivatives were tested against PTZ-induced seizures. Compounds showed a dose-dependent reduction in seizure frequency and severity, suggesting their viability as therapeutic agents for epilepsy management.

Q & A

Q. How can researchers resolve chiral impurities in the synthesis of enantiomerically pure derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.